4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide
Description
4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide is a heterocyclic compound with a unique structure that combines a thieno ring with a pyridine ring, and a sulfonamide group attached at the 5-position
Properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridine-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S2/c8-13(10,11)9-3-1-7-6(5-9)2-4-12-7/h2,4H,1,3,5H2,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPYZYVHFPCNHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,2-c]pyridine derivative with a sulfonamide reagent under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or thieno rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce thiol or amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that thieno[3,2-c]pyridine derivatives exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and have shown promising results in inhibiting growth, making them potential candidates for developing new antibiotics .
- Anticancer Properties : Several studies have highlighted the potential of thieno[3,2-c]pyridine derivatives in cancer therapy. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. The mechanism involves the modulation of cell signaling pathways associated with cancer progression .
- Neurological Research : Thieno[3,2-c]pyridine compounds are being investigated for their effects on ion channels such as TRPV1 and TRPV4. These channels play critical roles in pain perception and inflammation, suggesting that these compounds could be developed into analgesics or anti-inflammatory agents .
Pharmacological Insights
- Inhibition of Ion Channels : 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide has been identified as an inhibitor of TRPV1 and TRPV4 ion channels. This inhibition can lead to reduced pain sensation and inflammation, indicating its potential use in treating chronic pain conditions .
- Drug Design and Development : The unique structure of thieno[3,2-c]pyridine allows for modifications that can enhance its pharmacological properties. Structure-activity relationship (SAR) studies are ongoing to optimize these compounds for better efficacy and reduced side effects in therapeutic applications.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by researchers at a leading pharmaceutical institute tested various derivatives of thieno[3,2-c]pyridine against multi-drug resistant bacterial strains. Results demonstrated that certain modifications to the sulfonamide group significantly increased antimicrobial potency compared to traditional antibiotics.
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines showed that thieno[3,2-c]pyridine derivatives could effectively induce cell death via apoptosis pathways. This was particularly evident in breast and lung cancer cell lines where IC50 values were significantly lower than those of standard chemotherapeutics.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thieno and pyridine rings can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
4H,5H,6H,7H-thieno[2,3-c]pyridine: Similar structure but with a different ring fusion pattern.
4,5,6,7-tetrahydrothieno[3,2-c]pyridine: Lacks the sulfonamide group.
4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine: Contains a phenyl group instead of a sulfonamide.
Uniqueness
4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable scaffold for drug discovery .
Biological Activity
4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. It also explores structure-activity relationships (SAR) and relevant case studies.
- Molecular Formula : C7H8N2O2S
- Molecular Weight : 168.21 g/mol
- CAS Number : 2460755-43-3
Antimicrobial Activity
Research has indicated that thieno[3,2-c]pyridine derivatives exhibit potent antimicrobial properties. For instance:
- A study highlighted that compounds with the thieno[3,2-c]pyridine scaffold demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 1.25 µg/mL, suggesting strong efficacy compared to standard antibiotics.
Anticancer Activity
Thieno[3,2-c]pyridine derivatives have also been evaluated for their anticancer potential:
- In vitro studies showed that these compounds could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 30 µM .
- A structure-activity relationship analysis indicated that modifications at the sulfonamide group significantly enhanced anticancer activity, suggesting a potential pathway for drug development.
Anti-inflammatory Activity
The anti-inflammatory effects of thieno[3,2-c]pyridine derivatives have been documented:
- Compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes. Some derivatives exhibited selective COX-2 inhibition with IC50 values lower than 0.1 µM, demonstrating their potential as anti-inflammatory agents .
- In vivo studies in animal models showed a reduction in paw edema by up to 80%, indicating significant anti-inflammatory effects.
Case Study 1: Antimicrobial Efficacy
In a recent study published in Medicinal Chemistry, a series of thieno[3,2-c]pyridine derivatives were synthesized and evaluated for antimicrobial activity. The most potent compound displayed an MIC of 0.5 µg/mL against E. coli, outperforming traditional antibiotics .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| A | 0.5 | E. coli |
| B | 1.0 | Staphylococcus aureus |
| C | 1.25 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
A study conducted on various thieno[3,2-c]pyridine analogs showed promising results against human cancer cell lines. The lead compound exhibited an IC50 of 15 µM against MCF-7 cells and demonstrated a mechanism involving apoptosis induction .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| D | 15 | MCF-7 |
| E | 20 | HeLa |
| F | 25 | A549 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thieno[3,2-c]pyridine core can significantly affect biological activity:
- Substituents on the sulfonamide group enhance both antimicrobial and anticancer properties.
- The presence of electron-withdrawing groups increases the potency against COX enzymes.
Q & A
Q. What are the standard synthetic routes for preparing 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide and related derivatives?
The synthesis typically involves refluxing precursors in polar solvents such as DMF or THF with catalysts like K₂CO₃. For example, thiazolo-pyrimidinone derivatives are synthesized via multi-step reactions under reflux (170°C), followed by purification using column chromatography (hexane/ethyl acetate) . Guanidine hydrochloride and potassium hydroxide in ethanol are also employed for cyclization reactions, yielding intermediates critical for sulfonamide functionalization .
Q. Which spectroscopic methods are used to characterize this compound and validate its purity?
Key techniques include:
- ¹H/¹³C NMR : To confirm structural integrity and substituent positions (e.g., δ 2.54 ppm for methylsulfanyl groups in related compounds) .
- ESI-MS : For molecular weight validation and fragmentation pattern analysis .
- IR Spectroscopy : To identify functional groups like carbonyls (1748 cm⁻¹) and hydroxyls (3470 cm⁻¹) .
- HPLC : Purity assessment (>98% in some cases) .
Q. What safety precautions are recommended when handling this compound?
While specific data is limited, similar sulfonamide derivatives are classified as laboratory chemicals. Use standard PPE (gloves, goggles) and work in a fume hood. Polar solvents (DMF, THF) used in synthesis require proper ventilation due to volatility .
Advanced Questions
Q. How can reaction conditions be optimized to improve yields of sulfonamide derivatives?
Variables to test include:
- Temperature : Higher temps (e.g., 80°C vs. 20°C) may enhance cyclization but risk side reactions .
- Catalysts : K₂CO₃ vs. NaOAc for deprotonation efficiency in nucleophilic substitutions .
- Solvent Polarity : DMF or DMSO improves solubility of intermediates, but THF may reduce byproduct formation . Systematic DOE (Design of Experiments) is recommended to balance competing factors.
Q. How should researchers address contradictions in reported biological activity data (e.g., varying MIC values)?
For antimicrobial studies, discrepancies in MICs (e.g., 50–800 µg/mL for similar thiazolo-pyrimidinones) may arise from:
Q. What mechanisms underlie the biological activity of this compound, particularly its antimicrobial effects?
Proposed mechanisms include:
- Enzyme Inhibition : Structural analogs inhibit folate metabolism enzymes (e.g., aminomethyltransferase), disrupting 5,10-methylene-THF conversion .
- Membrane Disruption : Sulfonamide groups may interact with bacterial cell walls, as seen in thiophene derivatives .
- Metal Chelation : The thieno-pyridine core could bind essential metal ions in pathogens .
Q. How do solvent choices impact the stability and reactivity of intermediates during synthesis?
- Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilicity but may hydrolyze sensitive intermediates .
- Ether Solvents (THF) : Reduce side reactions in acid-sensitive steps but limit solubility . Stability studies (TGA/DSC) are advised for intermediates prone to degradation.
Q. What strategies ensure analytical reliability when commercial sources lack purity data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
